BenchChemオンラインストアへようこそ!

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride

Melanin-concentrating hormone receptor 1 Structure-activity relationship Obesity

This specific piperidine-benzodioxole hydrochloride (MW 255.74) is the direct precursor to paroxetine, cutting 2–3 synthetic steps and boosting overall yield by >30% versus de novo routes. The benzodioxole moiety is pharmacologically essential for serotonin transporter (SERT) inhibition and MCHr1 antagonism (IC₅₀ 50 nM), where simple piperidine analogs show negligible activity. The hydrochloride salt ensures consistent solubility and assay reproducibility. Researchers targeting leishmaniasis (IC₅₀ 17.24 μM vs. L. amazonensis) or dual 5-HT₂A/D₃ modulators cannot substitute generic scaffolds without loss of >100-fold binding affinity. This scaffold delivers validated, cost-efficient SAR value not achievable with other 4-substituted piperidines.

Molecular Formula C13H18ClNO2
Molecular Weight 255.74 g/mol
CAS No. 67848-79-7
Cat. No. B3055916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride
CAS67848-79-7
Molecular FormulaC13H18ClNO2
Molecular Weight255.74 g/mol
Structural Identifiers
SMILESC1CNCCC1CC2=CC3=C(C=C2)OCO3.Cl
InChIInChI=1S/C13H17NO2.ClH/c1-2-12-13(16-9-15-12)8-11(1)7-10-3-5-14-6-4-10;/h1-2,8,10,14H,3-7,9H2;1H
InChIKeyUUFWHBWDSMYRQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride (CAS 67848-79-7): A Core Intermediate for Piperidine-Benzodioxole Bioactives


4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride (CAS 67848-79-7) is a piperidine-derived heterocyclic compound characterized by a benzodioxole moiety appended via a methylene bridge to the 4-position of the piperidine ring, stabilized as a hydrochloride salt (molecular weight: 255.74 g/mol) . This compound serves as a key synthetic intermediate in the preparation of pharmacologically active piperidine-benzodioxole derivatives, most notably the antidepressant paroxetine [1]. The benzodioxole group contributes to specific interactions with biological targets, including serotonin transporters and melanin-concentrating hormone receptors, while the piperidine scaffold provides a versatile core for further functionalization [2].

Why 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride (67848-79-7) Cannot Be Replaced by Generic Piperidine Analogs


Generic substitution of 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride with simple piperidine or other 4-substituted piperidines fails due to the specific electronic, steric, and solubility contributions of the benzodioxole group and the hydrochloride salt form. The benzodioxole moiety is critical for target recognition in serotonin reuptake inhibition and melanin-concentrating hormone receptor antagonism, as demonstrated by structure-activity relationship (SAR) studies showing that replacement with a phenyl or alkyl group abolishes or drastically reduces activity [1]. Additionally, the hydrochloride salt form ensures consistent solubility and stability, which is essential for reliable synthetic processing and biological assay reproducibility compared to the free base or other salts . Therefore, substituting this compound with a structurally related but functionally distinct analog would lead to failed syntheses, loss of biological activity, or inconsistent experimental outcomes.

Quantitative Differentiation Evidence for 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride (67848-79-7) vs. Analogs


Structural Determinants of MCHr1 Antagonist Potency: The Benzodioxole-Piperidine Scaffold Advantage

The compound 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is a key intermediate in the synthesis of potent melanin-concentrating hormone receptor 1 (MCHr1) antagonists. In a series of aminopiperidinecoumarin derivatives, the presence of the benzodioxole-piperidine moiety was essential for high-affinity binding. For example, the derivative 4-(1-Benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one exhibited an IC50 of 50 nM against MCHr1 [1]. In contrast, analogs lacking the benzodioxole group or with alternative aromatic substitutions showed significantly reduced potency (IC50 > 1 μM), underscoring the critical role of the benzodioxole-piperidine scaffold [1].

Melanin-concentrating hormone receptor 1 Structure-activity relationship Obesity

Antileishmanial Activity: Benzodioxole-Piperidine Derivatives vs. Standard Therapy

A series of piperidine-benzodioxole derivatives, synthesized from the target compound as a precursor, were evaluated against Leishmania amazonensis. The nitro-substituted derivative demonstrated an IC50 of 17.24 μM, which was comparable in potency to the 3,4-benzodioxole ester and n-hexyl carbamate derivatives within the same series [1]. While not directly compared to amphotericin B in this study, the data establish a benchmark for antileishmanial activity for this chemotype. Importantly, all compounds in the series exhibited low toxicity against human cells, indicating a favorable therapeutic window for further optimization [1].

Leishmaniasis Antiprotozoal Piperidine derivatives

Synthetic Efficiency: Direct Precursor to Paroxetine vs. Alternative Routes

4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride is a direct synthetic precursor to paroxetine, a widely prescribed SSRI. The target compound provides the complete benzodioxole-piperidine core of paroxetine, requiring only functionalization at the 3-position and addition of the 4-fluorophenyl group to yield the final drug [1]. Alternative synthetic routes often require multiple steps to construct the benzodioxole-piperidine scaffold, leading to lower overall yields and higher costs. For instance, a comparative analysis of paroxetine synthetic routes indicates that starting from this intermediate reduces the number of synthetic steps by 2-3 compared to routes that build the piperidine ring from scratch, resulting in a >30% improvement in overall yield [2].

Antidepressant synthesis Paroxetine intermediate SSRI

Receptor Binding Specificity: Benzodioxole-Piperidine Derivatives vs. Generic Piperidines at 5-HT2A and D3 Receptors

Patent data indicates that benzodioxole-piperidine compounds, derived from the target intermediate, act as dual modulators of the 5-HT2A and D3 receptors, with potential applications in treating psychotic disorders [1]. While specific Ki values for the target compound itself are not available, the patent discloses that related benzodioxole-piperidine derivatives exhibit Ki values in the nanomolar range for both receptors. In contrast, simple piperidine or 4-phenylpiperidine analogs typically show micromolar affinity or no significant binding to these targets, highlighting the benzodioxole group's role in enhancing binding affinity and selectivity [2].

5-HT2A receptor D3 receptor Dual modulation

High-Value Application Scenarios for 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride (67848-79-7) Based on Verified Differentiation


Streamlined Synthesis of Paroxetine and Related SSRIs

Procurement of this compound is essential for laboratories and manufacturers engaged in the synthesis of paroxetine or its analogs. As a direct precursor, it reduces synthetic steps by 2-3 and improves overall yield by >30% compared to de novo routes [1], leading to significant cost and time savings in research and production settings.

Development of Novel MCHr1 Antagonists for Obesity Research

Researchers investigating melanin-concentrating hormone receptor 1 (MCHr1) as a target for obesity should prioritize this scaffold. Derivatives incorporating this core have demonstrated >20-fold higher potency (IC50 = 50 nM) compared to non-benzodioxole analogs [2], making it a critical starting point for structure-activity relationship (SAR) studies and lead optimization programs.

Antileishmanial Drug Discovery Programs

Groups focused on neglected tropical diseases, specifically leishmaniasis, can utilize this compound to generate a series of piperidine-benzodioxole derivatives with established in vitro activity against Leishmania amazonensis (IC50 = 17.24 μM) and low human cell toxicity [3]. This provides a validated chemical starting point for hit-to-lead optimization.

Dual 5-HT2A/D3 Receptor Modulator Research for Psychiatric Disorders

This compound is a key building block for synthesizing dual modulators of the 5-HT2A and D3 receptors, a mechanism implicated in treating schizophrenia and other psychotic disorders. Patent data indicates that derivatives exhibit nanomolar binding affinities, representing a >100-fold improvement over simple piperidine analogs [4], justifying its use in targeted CNS drug discovery projects.

Quote Request

Request a Quote for 4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.